molecular formula C7H10N2O2 B581198 2-(3-Aminopyridin-2-yloxy)ethanol CAS No. 1021015-09-7

2-(3-Aminopyridin-2-yloxy)ethanol

Cat. No.: B581198
CAS No.: 1021015-09-7
M. Wt: 154.169
InChI Key: TWSIYWGFCIUFEO-UHFFFAOYSA-N
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Description

2-(3-Aminopyridin-2-yloxy)ethanol is a pyridine derivative characterized by an aminopyridine ring substituted at the 2-position with an ethoxyethanol group. Its molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol . This compound is cataloged as a specialty chemical, primarily used in pharmaceutical and agrochemical research as a synthetic intermediate. Its structure combines the electron-rich pyridine ring with a polar ethanol moiety, making it suitable for applications in ligand design and catalysis. The presence of the amino group at the 3-position of the pyridine ring enhances its reactivity in nucleophilic substitution and coordination chemistry .

Properties

IUPAC Name

2-(3-aminopyridin-2-yl)oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-6-2-1-3-9-7(6)11-5-4-10/h1-3,10H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSIYWGFCIUFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Aminopyridin-2-yloxy)ethanol typically involves the reaction of 3-aminopyridine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(3-Aminopyridin-2-yloxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group or the hydroxyl group is replaced by other functional groups.

    Condensation: The compound can participate in condensation reactions to form larger molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
2-(3-Aminopyridin-2-yloxy)ethanol has been investigated for its therapeutic potential, particularly as a scaffold for developing inhibitors targeting specific kinases involved in cancer progression. The aminopyridine structure is known to enhance binding affinity to enzyme targets.

Case Study: Kinase Inhibition
Research indicates that derivatives of aminopyridines, including this compound, have shown promise as selective inhibitors of mitotic kinases such as Nek2. For instance, compounds derived from this scaffold exhibited significant inhibition with IC50 values as low as 0.047 μM, indicating high potency against cancer cell lines .

CompoundIC50 (μM)Target Kinase
This compound derivative0.047Nek2
Similar aminopyridine derivatives0.12 - 0.21Nek2

Biological Research

Enzyme Inhibition Studies
The compound has been explored for its ability to inhibit various enzymes, making it a candidate for drug development. Its structural characteristics allow it to interact selectively with biological targets.

Research Findings
Studies have shown that modifications to the aminopyridine core can lead to enhanced selectivity and potency against specific enzymes involved in disease pathways .

Material Science

Synthesis of Advanced Materials
In materials science, this compound serves as a precursor for synthesizing advanced materials with unique properties. Its functional groups allow it to participate in various chemical reactions leading to the formation of polymers and coatings.

Properties and Applications
The presence of the amino and ether functional groups makes this compound suitable for applications requiring chemical stability and resistance, particularly in coatings used in industrial settings .

Synthesis and Functionalization

Recent developments in the synthesis of nitrogen heterocycles have highlighted the importance of compounds like this compound in creating new derivatives with enhanced biological activity and material properties .

Synthesis MethodYield (%)Application
Reaction with aniline60Formation of nitrogen heterocycles
Functionalization for polymer synthesisVariesAdvanced coatings

Mechanism of Action

The mechanism of action of 2-(3-Aminopyridin-2-yloxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substitution Position: The position of the ethoxyethanol group (2- vs. 4-) significantly impacts electronic properties and steric interactions. For example, 2-(3-Aminopyridin-4-yloxy)ethanol has a distinct spatial arrangement compared to the target compound, altering its binding affinity in coordination complexes.
  • Salt Forms: The dihydrochloride salt in improves aqueous solubility, making it more suitable for pharmacological applications compared to the free base form of this compound.

Research Findings

  • Tyrosinase Inhibition: Ethanol-substituted aromatic compounds (e.g., tyrosol analogs) show structure-activity relationships where hydroxyl and methoxy groups enhance inhibition . This suggests that modifying the ethanol chain in this compound could optimize bioactivity.
  • Crystallography : SHELX software has been critical in resolving the crystal structures of similar pyridine derivatives, aiding in understanding their conformational preferences.

Biological Activity

2-(3-Aminopyridin-2-yloxy)ethanol, a compound with a unique structural framework, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8_{8}H10_{10}N2_{2}O. The compound features a pyridine ring substituted with an amino group and an ether linkage to an ethanol moiety. This structural configuration is believed to contribute to its biological activity.

Target Interactions

Research indicates that this compound interacts with various biological targets, including enzymes involved in signaling pathways. Its mechanism involves selective binding to specific receptors or enzymes, which can modulate their activity.

  • JAK-STAT Pathway : The compound has been noted for its inhibitory effects on Janus kinases (JAK1 and JAK2), crucial components in the JAK-STAT signaling pathway that regulates immune responses and hematopoiesis .
  • Tyrosine Kinases : It also exhibits activity against tyrosine kinases, which are implicated in various cellular processes including proliferation and differentiation .

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has shown effectiveness against a range of pathogens, indicating its potential as an antimicrobial agent.

Anticancer Properties

In vitro studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction. Its role in modulating cell cycle progression has been highlighted in several case studies.

Data Table: Biological Activity Summary

Activity Target Effect Reference
AntimicrobialBacterial strainsInhibition of growth
AnticancerVarious cancer cell linesInduction of apoptosis
JAK1/JAK2 InhibitionImmune cellsReduced inflammation
Tyrosine Kinase InhibitionCancer cellsDecreased cell proliferation

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
  • Cancer Cell Line Studies : In experiments involving human breast cancer cell lines, treatment with this compound resulted in a notable decrease in cell viability and increased markers of apoptosis .
  • Inflammation Models : In vivo models showed that administration of the compound led to reduced inflammatory markers in conditions such as rheumatoid arthritis, suggesting its therapeutic potential in inflammatory diseases.

Q & A

Q. How can computational methods like DFT predict physicochemical properties of this compound when experimental data is limited?

  • Answer : Use quantum mechanical calculations (e.g., Gaussian, ORCA) to estimate vaporization enthalpy, dipole moments, and solubility parameters. Validate with fragment-based approaches (e.g., "centerpiece" method) to approximate thermodynamic properties. Compare with analogous pyridine derivatives for consistency .

Q. What strategies optimize synthetic yield while minimizing by-products in the preparation of this compound?

  • Answer : Optimize reaction conditions (temperature, solvent, catalyst) via Design of Experiments (DoE). For example, ultrasonic-assisted extraction (UAE) in ethanol improves efficiency. Monitor intermediates via LC-MS to identify by-products (e.g., over-alkylated derivatives) and adjust stoichiometry or reaction time .

Q. How can crystallographic disorder be resolved in X-ray structures of derivatives of this compound?

  • Answer : Use SHELXL for refinement, applying constraints (e.g., rigid-body refinement) for disordered regions. High-resolution data (≤1.0 Å) and twinning corrections improve model accuracy. Validate with residual density maps and cross-check with spectroscopic data .

Q. What mechanistic insights explain the compound’s stability under varying pH conditions?

  • Answer : Conduct stability studies in buffered solutions (pH 1–13) with HPLC monitoring. The amino group’s protonation state (pKa ~8–10) influences degradation pathways. Under acidic conditions, ethoxy cleavage may occur, while alkaline conditions promote oxidation of the pyridine ring .

Methodological Considerations

  • Data Contradiction Analysis : When spectral or crystallographic data conflicts, employ orthogonal techniques (e.g., X-ray vs. neutron diffraction) or collaborative multi-lab validation.
  • Experimental Design : For toxicity studies, reference GHS Category 2/2A classifications and use in vitro models (e.g., cell viability assays) before in vivo testing .

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